BenchChemオンラインストアへようこそ!

SPM E-series LC-MS Mixture

Inflammation resolution Specialized pro-resolving mediators Omega-3 fatty acids

The SPM E-series LC-MS Mixture (Cayman Item No. is a multi-component analytical standard designed for liquid chromatography-mass spectrometry (LC-MS) applications.

Molecular Formula
Molecular Weight
Cat. No. B1164469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPM E-series LC-MS Mixture
SynonymsSpecialized Pro-Resolving Mediator E-series LC-MS Mixture
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPM E-series LC-MS Mixture: Analytical Profile and Baseline Characteristics for Targeted Lipidomics


The SPM E-series LC-MS Mixture (Cayman Item No. 19417) is a multi-component analytical standard designed for liquid chromatography-mass spectrometry (LC-MS) applications. It contains the specialized pro-resolving mediator (SPM) resolvin E1 (RvE1) alongside its biosynthetic precursors, eicosapentaenoic acid (EPA) and (±)18-HEPE, each formulated at 100 ng/mL in ethanol . This mixture represents the metabolic cascade of E-series resolvins derived from the omega-3 fatty acid EPA . The product belongs to the MaxSpec® line of quantitative grade standards, which undergo batch-specific LC-MS content analysis and stability testing, and is supplied in argon-purged amber ampules to prevent lipid oxidation .

Why Generic Substitution Fails for SPM E-series LC-MS Mixture: Pathway Specificity in Analytical Standards


Substituting the SPM E-series LC-MS Mixture with a D-series resolvin mixture or individual lipid standards introduces significant analytical and biological risk. While both E-series and D-series resolvins belong to the SPM superfamily, they derive from distinct omega-3 fatty acid precursors (EPA vs. DHA) and exhibit quantifiably different metabolic pathways and biological potencies [1]. Using a generic mixture that lacks (±)18-HEPE, the dominant intermediate in E-series biosynthesis, would fail to properly calibrate and validate LC-MS methods targeting the full EPA-to-RvE1 metabolic cascade . The following evidence quantifies the specific performance attributes of the E-series mixture relative to these alternatives.

Quantitative Evidence Guide: SPM E-series LC-MS Mixture Performance Differentiators


Bioactive Potency of Resolvin E1 vs. Resolvin D1 in In Vivo Inflammatory Pain

In a systematic comparative study, Resolvin E1 (RvE1), the primary bioactive component of the E-series mixture, exhibited twice the potency of Resolvin D1 (RvD1), the main component of the D-series mixture, in reducing inflammatory pain in the carrageenan-induced paw inflammation model [1]. This key finding demonstrates that the E-series mixture's primary active component has a quantifiably different biological activity compared to its D-series counterpart, making the mixture essential for studies specifically targeting EPA-derived resolution pathways.

Inflammation resolution Specialized pro-resolving mediators Omega-3 fatty acids

Compositional Completeness: Full Biosynthetic Cascade Coverage vs. Single-Analyte Standards

The SPM E-series LC-MS Mixture includes three analytes representing the complete biosynthetic sequence: the precursor EPA (100 ng/mL), the intermediate (±)18-HEPE (100 ng/mL), and the product Resolvin E1 (100 ng/mL) . In contrast, the SPM D-series MaxSpec® LC-MS Mixture contains DHA and several D-series resolvins, but no 18-HEPE, which is the specific intermediate of the E-series pathway . A researcher seeking to monitor the entire EPA-to-RvE1 metabolic conversion would need to purchase and mix three separate standards if not using this mixture, introducing additional handling variability.

Metabolic pathway analysis LC-MS method development E-series resolvin biosynthesis

Batch-Specific Concentration Verification by LC-MS vs. Unverified Laboratory-Prepared Standards

Every lot of the SPM E-series MaxSpec® mixture is subjected to batch-specific LC-MS content analysis, and the product is guaranteed to meet identity, purity, stability, and concentration specifications, as indicated for MaxSpec® standards in general . This contrasts with laboratory-prepared mixtures, where concentration accuracy is dependent on the operator's technique and the purity of individual components. For instance, a method paper using individual Cayman standards for 18 SPMs reported inter-day precision of 1-20% and accuracy within ±15-20% at low nM levels even after careful calibration [1], highlighting the inherent variability that a pre-formulated, batch-verified mixture can help mitigate.

Quantitative accuracy Standardization MaxSpec quality assurance

Workflow Efficiency: Reduced Standard Preparation Time vs. Individual Standard Procurement

The pre-formulated mixture at a ready-to-inject concentration of 100 ng/mL per analyte significantly streamlines the workflow for LC-MS system suitability testing and calibration by eliminating the need to source, weigh, and dilute individual lipid standards . While exact individual standard pricing varies, the reported list price for 100 µg of Resolvin E1 alone exceeds $1,700 [1], whereas the E-series mixture is listed at approximately €237.00 [2], offering a more economical entry point for laboratories initiating or routinely performing E-series resolvin analysis.

Laboratory workflow Cost-effectiveness Standard preparation

Optimal Application Scenarios for SPM E-series LC-MS Mixture in Research and Analytical Settings


Calibration Standard for Quantitative EPA-Specific Lipidomics and Inflammation Resolution Research

Labs studying the role of omega-3 EPA in inflammatory resolution can use this mixture as a primary calibration standard for quantifying E-series resolvins in biological matrices. The mixture's defined concentration of 18-HEPE and RvE1 allows for the construction of precise calibration curves, addressing the challenge that endogenous levels of these mediators are often in the low picogram to nanogram range, as demonstrated by validated LC-MS/MS methods [1].

LC-MS System Suitability Testing for EPA-Oxylipin Panel Assays

The mixture serves directly as a snap-and-inject system suitability standard to verify chromatographic resolution, retention time stability, and MS sensitivity before running critical sample batches targeting the EPA-oxylipin pathway. By including both the non-hydroxylated precursor (EPA) and the highly hydroxylated mediator (RvE1), it provides a broad polarity range to assess system performance across the elution profile .

Comparative Pharmacology Studies of E-series vs. D-series Resolvins

In studies dissecting the differential effects of omega-3-derived lipid mediators, this mixture provides a standardized E-series reference. As evidenced, RvE1 can show quantifiably different potency compared to RvD1 [2]. Having a consistent E-series analytical standard is crucial for correlating chemical identity with biological readouts in comparative pharmacology.

Quote Request

Request a Quote for SPM E-series LC-MS Mixture

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.